米氮平
概述
描述
Mirtazapine is a tetracyclic antidepressant primarily used to treat major depressive disorder. It was first approved for medical use in the Netherlands in 1994 and later received FDA approval in 1997 . Mirtazapine is known for its unique pharmacological profile, which includes noradrenergic and specific serotonergic actions . It is often prescribed for depression complicated by anxiety or insomnia .
科学研究应用
米氮平有广泛的科学研究应用:
化学: 用于开发新型抗抑郁药制剂和药物递送系统.
生物学: 研究其对神经递质系统的影响及其潜在的神经保护特性.
医学: 主要用于治疗重度抑郁症、焦虑和失眠。
工业: 用于生产药物制剂和靶向药物递送系统.
作用机制
米氮平通过作为中枢α-2肾上腺素能自身受体和异源受体的拮抗剂,增强去甲肾上腺素能和血清素能神经递质的传递。 它还能阻断突触后5-HT2和5-HT3受体 。 这种双重作用被认为有助于其抗抑郁作用 .
生化分析
Biochemical Properties
Mirtazapine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It enhances noradrenergic and serotonergic neurotransmission by antagonizing central alpha-2 adrenergic autoreceptors and heteroreceptors, as well as blocking 5-HT2 and 5-HT3 receptors . These interactions lead to increased release of norepinephrine and serotonin, which are crucial for its antidepressant effects.
Cellular Effects
Mirtazapine influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, mirtazapine’s antagonism of 5-HT2 and 5-HT3 receptors results in enhanced serotonergic transmission, which can impact neuronal cell signaling and gene expression . Additionally, mirtazapine’s effects on norepinephrine release can influence cellular metabolism and energy balance.
Molecular Mechanism
The molecular mechanism of mirtazapine involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. Mirtazapine acts as an antagonist at central alpha-2 adrenergic autoreceptors and heteroreceptors, leading to increased release of norepinephrine and serotonin . It also blocks postsynaptic 5-HT2 and 5-HT3 receptors, enhancing serotonergic neurotransmission. These actions contribute to its antidepressant effects by modulating neurotransmitter levels and receptor activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of mirtazapine change over time. Mirtazapine is extensively metabolized in the liver, primarily by cytochrome P450 isoenzymes CYP1A2, CYP2D6, and CYP3A4 . Steady-state concentrations are reached after 4 days in adults and 6 days in the elderly . Long-term studies have shown that mirtazapine remains effective and safe during prolonged use, with common adverse effects including dry mouth, sedation, and increased appetite .
Dosage Effects in Animal Models
The effects of mirtazapine vary with different dosages in animal models. At therapeutic doses, mirtazapine exhibits antidepressant effects by enhancing noradrenergic and serotonergic neurotransmission . At higher doses, it may cause adverse effects such as sedation and increased appetite . Threshold effects and toxicities observed in animal studies help guide appropriate dosing regimens for clinical use.
Metabolic Pathways
Mirtazapine is involved in several metabolic pathways, primarily in the liver. It is metabolized by cytochrome P450 isoenzymes CYP1A2, CYP2D6, and CYP3A4 . These enzymes facilitate the breakdown of mirtazapine into its metabolites, which are then excreted from the body. The metabolic pathways of mirtazapine are crucial for understanding its pharmacokinetics and potential drug-drug interactions.
Transport and Distribution
Mirtazapine is transported and distributed within cells and tissues through various mechanisms. It is absorbed into the bloodstream and distributed to different tissues, including the brain, where it exerts its antidepressant effects . Transporters and binding proteins may play a role in its localization and accumulation within specific tissues, influencing its therapeutic efficacy and side effect profile.
Subcellular Localization
The subcellular localization of mirtazapine is essential for its activity and function. Mirtazapine targets specific receptors and signaling pathways within neuronal cells, leading to its antidepressant effects . Post-translational modifications and targeting signals may direct mirtazapine to particular cellular compartments, enhancing its therapeutic action.
准备方法
合成路线和反应条件: 米氮平的合成涉及多个步骤,从制备羧酸化合物开始,然后将其转化为酮化合物。 该酮化合物可以选择性地还原形成中间体羟基化合物,最后还原形成米氮平 。 反应条件通常涉及在不同阶段使用强还原剂和弱还原剂 .
工业生产方法: 米氮平的工业生产通常涉及使用无溶剂相转化温度技术来制备用于靶向药物递送的脂质纳米胶囊 。 这种方法确保了更高的生物利用度和有效的脑靶向 .
化学反应分析
反应类型: 米氮平会发生各种化学反应,包括氧化反应、还原反应和取代反应。
常用试剂和条件:
氧化反应: 可以使用过氧化氢或高锰酸钾等常见的氧化剂。
还原反应: 通常使用像氢化铝锂这样的强还原剂。
取代反应: 卤化反应可以在受控条件下使用氯或溴等试剂进行。
相似化合物的比较
米氮平经常与其他抗抑郁药进行比较,例如选择性5-羟色胺再摄取抑制剂(SSRIs)和三环类抗抑郁药。 与SSRIs不同,米氮平的起效更快,而且不太可能引起恶心或性功能障碍 。 类似的化合物包括:
曲唑酮: 主要用于其催眠作用.
Quviviq(达利多雷克斯坦): 用于治疗失眠.
阿米替林: 一种三环类抗抑郁药,具有不同的副作用特征.
属性
IUPAC Name |
5-methyl-2,5,19-triazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3/c1-19-9-10-20-16(12-19)15-7-3-2-5-13(15)11-14-6-4-8-18-17(14)20/h2-8,16H,9-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RONZAEMNMFQXRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN2C(C1)C3=CC=CC=C3CC4=C2N=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0023325 | |
Record name | Mirtazapine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0023325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Mirtazapine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014514 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
slightly soluble in water, 1.10e+00 g/L | |
Record name | Mirtazapine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00370 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Mirtazapine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014514 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
**Summary** The mechanism of action of mirtazapine is not fully understood but may be explained by its effects on central adrenergic and serotonergic activity. This drug exhibits a fast onset of action, a high level of response, a manageable side-effect profile, and dual noradrenergic and serotonergic effects that are unique from the effects of other antidepressants. **Effects on various receptors** It has been shown that both noradrenergic and serotonergic activity increase following mirtazapine administration. The results of these studies demonstrate mirtazapine exerts antagonist activity at presynaptic α2-adrenergic inhibitory autoreceptors and heteroreceptors in the central nervous system. This is thought to lead to enhanced noradrenergic and serotonergic activity, which are known to improve the symptoms of depression and form the basis of antidepressant therapy. Mirtazapine is a strong antagonist of serotonin 5-HT2 and 5-HT3 receptors. It has not been found to bind significantly to the serotonin 5-HT1A and 5-HT1B receptors but indirectly increases 5-HT1A transmission. In addition to the above effects, mirtazapine is a peripheral α1-adrenergic antagonist. This action may explain episodes of orthostatic hypotension that have been reported after mirtazapine use. Mirtazapine is a potent histamine (H1) receptor antagonist, which may contribute to its powerful sedating effects. The pain-relieving effects of mirtazapine may be explained by its effects on opioid receptors. | |
Record name | Mirtazapine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00370 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
85650-52-8, 61337-67-5 | |
Record name | Mirtazapine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85650-52-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mirtazapine [USAN:USP:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085650528 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mirtazapine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00370 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Mirtazapine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0023325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (±)-1,2,3,4,10,14b-hexahydro-2-methylpyrazino[2,1-a]pyrido[2,3-c][2]benzazepine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.080.027 | |
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Record name | (7S)-5-methyl-2,5,19- triazatetracyclo[13.4.0.0^{2,7}.0^{8,13}]nonadeca- 1(19),8,10,12,15,17-hexaene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MIRTAZAPINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A051Q2099Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Mirtazapine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014514 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
114-116 °C, 114 - 116 °C | |
Record name | Mirtazapine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00370 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Mirtazapine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014514 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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